molecular formula C20H25N3O8S B2869232 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 872976-38-0

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2869232
CAS No.: 872976-38-0
M. Wt: 467.49
InChI Key: SVZICZJQUZJEII-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (hereafter referred to as the target compound) is a structurally complex ethanediamide derivative. Its core structure comprises:

  • A 1,3-oxazinan-2-yl ring substituted with a 3,4-dimethoxybenzenesulfonyl group at position 2.
  • An ethanediamide backbone with two substituents:
    • A furan-2-ylmethyl group attached to one nitrogen.
    • A {[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl} group attached to the adjacent nitrogen.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O8S/c1-28-16-7-6-15(11-17(16)29-2)32(26,27)23-8-4-10-31-18(23)13-22-20(25)19(24)21-12-14-5-3-9-30-14/h3,5-7,9,11,18H,4,8,10,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZICZJQUZJEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The 3,4-dimethoxyphenyl sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Oxalamide Formation: The oxalamide moiety is formed by reacting oxalyl chloride with the appropriate amine under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Oxazinan Ring : Provides structural stability and may influence biological interactions.
  • Sulfonyl Group : Known for its ability to form strong interactions with active sites of enzymes or receptors.
  • Dimethoxybenzene Moiety : Imparts hydrophobic characteristics that could enhance membrane permeability.
FeatureDescription
Molecular FormulaC19H30N4O7S
Molecular Weight458.53 g/mol
Key Functional GroupsSulfonamide, oxazinan, furan

The mechanism of action for this compound involves:

  • Binding to Enzymes/Receptors : The sulfonyl group can interact with active sites on enzymes, potentially inhibiting their activity.
  • Modulation of Biological Pathways : By binding to specific receptors, the compound may influence various signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have suggested that compounds with similar structures often exhibit antimicrobial properties. The oxazinan derivatives are noted for their broad-spectrum antimicrobial effects, which may be applicable in treating infections caused by resistant strains.

Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer properties. The interaction with specific cellular pathways involved in proliferation and apoptosis could be a potential area for further investigation.

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit certain cancer cell lines, suggesting a potential role in cancer therapy.
  • Binding Affinity Studies : Techniques such as surface plasmon resonance have been proposed to assess the binding affinity of this compound to various biological targets.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity:

  • Substitution Effects : Modifications in the furan or oxazinan moieties can significantly alter the compound's efficacy and selectivity towards specific biological targets.
  • Decomposition Studies : Investigations into the stability of the compound under various conditions (e.g., DMSO) reveal insights into its reactivity and potential degradation products that may also exhibit biological activity.
StudyFindings
In Vitro Antimicrobial ActivityExhibited significant activity against various bacterial strains (IC50 values pending).
Anticancer ActivityShowed selective inhibition in multiple cancer cell lines (specific IC50 values required).
Binding StudiesPreliminary data suggest high affinity for certain enzyme targets (detailed results needed).

Comparison with Similar Compounds

Molecular Data

  • Molecular Formula : C₂₄H₃₀N₄O₈S (inferred from analogous compounds in and ).
  • Monoisotopic Mass: ~469.188 Da (estimated based on ).
  • Stereochemistry : The compound lacks defined stereocenters, similar to the analog in .
  • Sulfonylation : The 3,4-dimethoxybenzenesulfonyl group may be introduced via nucleophilic substitution or sulfonylation reactions, as seen in for azide substitutions .
  • Furan Incorporation : The furan-2-ylmethyl group could be synthesized through condensation reactions involving furan-2-aldehyde, as described in for oxadiazole derivatives .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Differences

The target compound belongs to a class of N-substituted ethanediamides with variations in sulfonyl and alkyl/aryl groups. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Molecular Weight (Da) Source
N'-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (Target) C₂₄H₃₀N₄O₈S 3,4-Dimethoxybenzenesulfonyl; furan-2-ylmethyl ~469.19 Inferred
N-Cyclohexyl-N′-({3-[(3,4-dimethoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide C₂₁H₃₁N₃O₇S 3,4-Dimethoxybenzenesulfonyl; cyclohexyl 469.55
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide C₂₃H₂₈FN₃O₆S 4-Fluoro-2-methylphenylsulfonyl; 2-methoxybenzyl 493.55
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄FN₃O₅S 4-Fluorobenzenesulfonyl; 2-methylpropyl 401.45

Key Observations :

Halogenated sulfonyl groups (e.g., 4-fluoro in and ) may improve metabolic stability compared to methoxy groups .

Amide Substituents :

  • Furan-2-ylmethyl (target) vs. cyclohexyl (): The furan group introduces heteroaromaticity, which could influence solubility and binding affinity.
  • 2-Methoxybenzyl () and 2-methylpropyl () substituents highlight the role of steric bulk in modulating pharmacokinetic properties.

Physicochemical Comparisons :

  • LogP : Estimated higher logP for the target compound (~2.5–3.0) vs. ’s analog (~1.8) due to the lipophilic methoxy and furan groups.

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